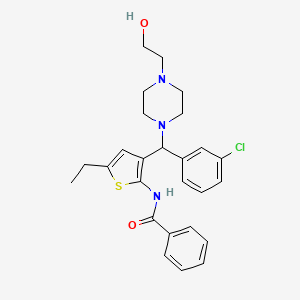
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30ClN3O2S and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the piperazine derivative.
- Alkylation with the chlorophenyl group.
- Coupling with the thiophene and benzamide moieties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. By downregulating DHFR, these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : By targeting enzymes such as DHFR, it reduces nucleotide synthesis, leading to decreased cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, further inhibiting their growth .
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives, including compounds structurally similar to N-(3-chloro...) demonstrated potent antitumor effects against human breast cancer cells. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Study 2: Mechanistic Insights
Another investigation focused on the metabolic pathways affected by this class of compounds revealed that they significantly alter NADPH levels within the cells, contributing to oxidative stress and subsequent cell death .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBCNIRBBQZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














